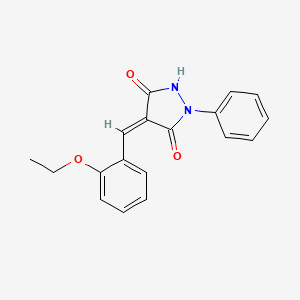

![molecular formula C8H4F3N3O2 B5578794 3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate](/img/structure/B5578794.png)

3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Mesoionic compounds, including the oxatriazolium-5-olates, are synthesized through various methods, often involving the cyclodehydration of N-acyl-N-alkyl-α-amino acids with reagents such as trifluoroacetic anhydride. This process typically yields mesoionic compounds with a trifluoromethyl group, which significantly influences their reactivity and stability. The interconversion and cycloaddition reactions of these compounds have been explored, highlighting their versatility in synthetic applications (Hanley et al., 1979).

Molecular Structure Analysis

The molecular structure of mesoionic oxatriazolium-5-olates is characterized by a five-membered ring containing nitrogen and oxygen atoms, contributing to their unique electronic properties. Structural studies, including X-ray crystallography, have provided insights into their conformation and the influence of substituents on their geometric arrangement. These studies reveal the planarity of the triazine ring and its inclination relative to other aromatic systems in the molecule, which affects its reactivity and interactions (Fun et al., 2011).

Chemical Reactions and Properties

Oxatriazolium-5-olates undergo various chemical reactions, including cycloadditions and transformations into other heterocyclic systems. These reactions are often influenced by the mesoionic structure, the presence of the trifluoromethyl group, and the solvent and temperature conditions. Regioselective attacks by nucleophiles such as phenylhydrazine can yield diverse products, showcasing the compound's chemical versatility (Kawase et al., 2008).

Physical Properties Analysis

The physical properties of mesoionic compounds like oxatriazolium-5-olates are closely related to their molecular structure. The presence of the trifluoromethyl group significantly impacts their physical characteristics, including solubility, boiling points, and stability. These properties play a crucial role in their applicability in various organic reactions and their behavior in different solvents.

Chemical Properties Analysis

The chemical properties of 3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate are marked by its mesoionic nature, which contributes to its reactivity towards nucleophiles and electrophiles. The compound's ability to undergo ring transformations, cycloadditions, and serve as an intermediate in the synthesis of fluorinated heterocycles highlights its chemical versatility and utility in organic synthesis. The effect of the trifluoromethyl group on its reactivity and the potential for regioselective reactions further underscore its significance in chemical research (Saijo et al., 2010).

科学的研究の応用

Synthesis and Reactivity

- Derivatives of meso-ionic 1,2,3,4-oxatriazolium-5-aminides and 1,2,3,4-tetrazolium-5-olates, including compounds similar to 3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate, have been prepared and characterized. Their interconversion and reactions with p-chlorophenyl isocyanate, leading to 1,3-dipolar cycloadditions, exemplify their potential in synthesizing novel cyclic compounds (Hanley, Ollis, & Ramsden, 1979).

Luminescent Properties

- Europium(III) complexes with bidentate nitrogen donors, including derivatives of heterocyclic β-diketonate ligands similar to the compound of interest, exhibit remarkable luminescent properties. These complexes demonstrate the importance of substituent ligands in enhancing quantum yields and lifetimes, which could be leveraged in luminescent materials and optical applications (Biju, Raj, Reddy, & Kariuki, 2006).

Polymerization Initiators

- Ionic trifluoromethanesulphonates (triflates), related to the trifluoromethyl group in the compound, have been studied for their solvation properties and reactivity in polymerization processes. These studies provide insights into designing novel polymerization initiators and understanding the role of highly electronegative groups in organic reactions (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Catalysis

- Scandium trifluoromethanesulfonate, a compound with a related trifluoromethyl group, is highlighted for its exceptional catalytic activity in acylation reactions. This underscores the potential of incorporating such trifluoromethyl groups into catalysts for enhancing reactivity and selectivity in organic synthesis (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

特性

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]oxatriazol-3-ium-5-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-3-1-2-4-6(5)14-12-7(15)16-13-14/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFBRRTXRMKWNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)[N+]2=NOC(=N2)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)

![2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5578724.png)

![2-(2-{[(3-hydroxy-3-pyrrolidinyl)methyl]amino}ethyl)-6-phenyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5578729.png)

![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)

![N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5578784.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5578787.png)

![N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)

![8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578806.png)

![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)

![2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5578808.png)

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5578814.png)